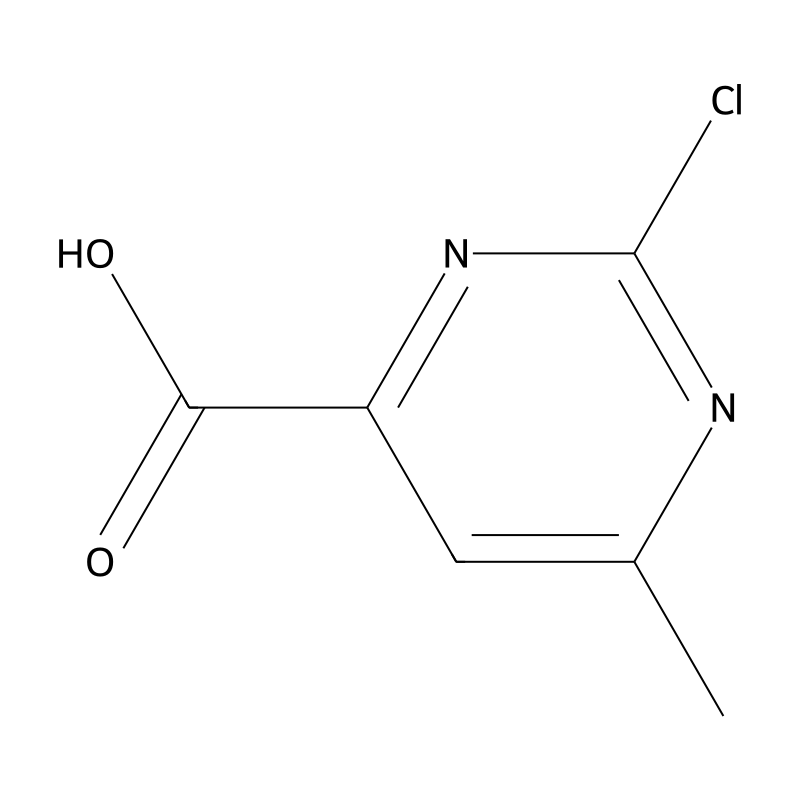

2-Chloro-6-methylpyrimidine-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The molecule's structure incorporates a pyrimidine ring, a common scaffold found in many biologically active molecules. Researchers might explore using 2-Chloro-6-methylpyrimidine-4-carboxylic acid as a starting material for the synthesis of more complex pyrimidine-based compounds with potential therapeutic applications [1].

- Medicinal chemistry: The pyrimidine ring and carboxylic acid functional group are frequently present in drugs. Investigating the biological activity of 2-Chloro-6-methylpyrimidine-4-carboxylic acid itself or using it as a building block for new drug candidates could be a potential area of research [2].

2-Chloro-6-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5ClN2O2. This compound features a pyrimidine ring substituted at the second position with a chlorine atom, at the sixth position with a methyl group, and at the fourth position with a carboxylic acid group. The unique structural arrangement contributes to its reactivity and potential applications in various chemical and pharmaceutical fields. Its notable properties include being a versatile reagent for synthesizing derivatives, which can be utilized in further

- Nucleophilic Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of various derivatives.

- Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction Reactions: The carboxylic acid group can be reduced to yield alcohols or aldehydes.

Major Products Formed- Nucleophilic Substitution: 2-substituted-6-methylpyrimidine-4-carboxylic acid derivatives.

- Oxidation: 6-formylpyrimidine-4-carboxylic acid or 6-carboxypyrimidine-4-carboxylic acid.

- Reduction: 2-chloro-6-methylpyrimidine-4-methanol or 2-chloro-6-methylpyrimidine-4-aldehyde.

The biological activity of 2-Chloro-6-methylpyrimidine-4-carboxylic acid is linked to its ability to interact with various biological macromolecules. Its mechanism of action may involve inhibition or activation of specific biochemical pathways, largely influenced by the presence of the chlorine atom and the carboxylic acid group. These functional groups enhance its binding affinity towards molecular targets, making it a candidate for further biological studies .

The synthesis of 2-Chloro-6-methylpyrimidine-4-carboxylic acid typically involves chlorination processes. One common method utilizes thionyl chloride as a chlorinating agent under reflux conditions. The steps are as follows:

- Dissolve 6-methylpyrimidine-4-carboxylic acid in dichloromethane.

- Add thionyl chloride dropwise while maintaining reflux conditions.

- Allow the reaction to proceed until completion, then purify through crystallization or recrystallization techniques.

In industrial settings, similar chlorination processes may be scaled up using continuous flow reactors for enhanced efficiency and yield .

Interaction studies focus on understanding how 2-Chloro-6-methylpyrimidine-4-carboxylic acid interacts with enzymes or receptors within biological systems. These studies are essential for elucidating its precise mechanism of action and potential therapeutic applications. Detailed investigations into its binding affinities and specific biochemical pathways are necessary to assess its effectiveness as a pharmacological agent .

The following compounds share structural similarities with 2-Chloro-6-methylpyrimidine-4-carboxylic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-methylpyridine | Chlorine at position 2, methyl at position 4 | Lacks carboxylic acid functionality |

| 6-Methylpyrimidine-4-carboxylic acid | Methyl at position 6, carboxylic acid at position 4 | No chlorine substitution |

| 2-Amino-6-methylpyridine | Amino group at position 2, methyl at position 6 | Different functional group affecting reactivity |

| 5-Fluoro-2-methylpyridine | Fluorine at position 5, methyl at position 2 | Fluorine substitution alters electronic properties |

These compounds highlight the uniqueness of 2-Chloro-6-methylpyrimidine-4-carboxylic acid due to its specific halogenation and functional groups that influence its reactivity and biological activity .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant